4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine
Overview
Description
4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine is an organic compound characterized by the presence of a trifluoromethyl group, a benzyloxyethoxy group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxyethoxy intermediate: This step involves the reaction of benzyl bromide with ethylene glycol in the presence of a base such as sodium hydride to form 2-benzyloxyethanol.
Attachment of the trifluoromethyl group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the final product: The final step involves the coupling of the benzyloxyethoxy intermediate with a suitable amine precursor under appropriate reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzyloxyethoxy group may facilitate binding to specific receptors or enzymes, while the amine group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Benzyloxyethoxy)-phenylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Trifluoromethyl-phenylamine: Lacks the benzyloxyethoxy group, affecting its solubility and reactivity.
4-(2-Methoxyethoxy)-3-trifluoromethyl-phenylamine: Contains a methoxyethoxy group instead of a benzyloxyethoxy group, leading to variations in its chemical behavior.
Uniqueness
4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine is unique due to the combination of its trifluoromethyl, benzyloxyethoxy, and amine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(2-phenylmethoxyethoxy)-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c17-16(18,19)14-10-13(20)6-7-15(14)22-9-8-21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAIKWSVEUKSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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